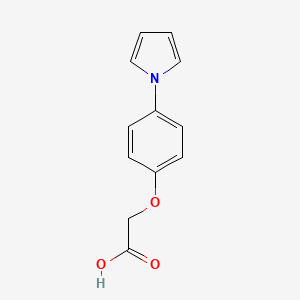

(4-Pyrrol-1-yl-phenoxy)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Pyrrol-1-yl-phenoxy)-acetic acid, also known as 4-PPA, is a synthetic organic compound used in a variety of scientific research applications. It has a wide range of uses in biochemistry and physiology, and is a versatile and powerful tool in laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis and Polymer Applications

Synthesis and Characterization of Conducting Polymers : Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE) and its polymers have been synthesized and characterized. These polymers exhibit thermal stability and conductivity, making them potential materials for electrochromic and spectroelectrochemical applications (Bingöl et al., 2005).

Electrochemical Properties and Applications : Research on succinic acid bis-(4-pyrrol-1-yl-phenyl) ester and its copolymers reveals interesting electrochemical and electrochromic properties. These materials could be used in optoelectronic devices (Ertas et al., 2004).

Medicinal Chemistry and Bioactivity

Aldose Reductase Inhibition and Protein Glycation : A derivative of (4-Pyrrol-1-yl-phenoxy)-acetic acid has been found to inhibit aldose reductase enzyme and the glycation process of proteins. This suggests potential therapeutic applications in treating pathological conditions (Anagnostou et al., 2002).

Analgesic Activity : Certain pyrrole derivatives have been synthesized and evaluated for their analgesic properties, showing potential as a platform for developing analgesic agents (Danchev et al., 2006).

Corrosion Inhibition

- Corrosion Inhibition in Acidic Media : Pyrazoline derivatives, closely related to (4-Pyrrol-1-yl-phenoxy)-acetic acid, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. They exhibit high inhibition efficiency and adsorption properties (Lgaz et al., 2018).

Sensor Applications

- Development of Capacitive Sensors : Research into molecularly imprinted polymers based on pyrrole for capacitive sensors has been conducted. These sensors show potential for detecting substances like 2,4-dichlorophenoxyacetic acid in water (Prusty & Bhand, 2017).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-pyrrol-1-ylphenoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-12(15)9-16-11-5-3-10(4-6-11)13-7-1-2-8-13/h1-8H,9H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFJZQQWIHMCMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Pyrrol-1-yl-phenoxy)-acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2804014.png)

![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-chloroacetamide](/img/structure/B2804015.png)

![N-(3,4-dimethoxyphenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2804016.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2804017.png)

![3-methoxy-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide](/img/structure/B2804019.png)

![N-(1-cyanocyclopentyl)-2-[4-[(2-methoxy-5-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B2804024.png)

![2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2804028.png)

![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2804032.png)

![4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid](/img/structure/B2804036.png)